molecular formula C13H17NO4S B2879493 Methyl 4-(piperidine-1-sulfonyl)benzoate CAS No. 577752-97-7

Methyl 4-(piperidine-1-sulfonyl)benzoate

Cat. No.: B2879493
CAS No.: 577752-97-7
M. Wt: 283.34
InChI Key: MVAZFALZRCGBJG-UHFFFAOYSA-N
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Description

Methyl 4-(piperidine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol It is characterized by the presence of a benzoate group attached to a piperidine-1-sulfonyl moiety

Preparation Methods

The synthesis of Methyl 4-(piperidine-1-sulfonyl)benzoate typically involves the reaction of 4-carboxybenzenesulfonyl chloride with piperidine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 4-(piperidine-1-sulfonyl)benzoate can be compared with other sulfonyl-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl 4-(piperidine-1-sulfonyl)benzoate is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various pharmacological applications, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4SC_{13}H_{17}NO_4S, with a molecular weight of 285.35 g/mol. The compound features a benzoate group linked to a piperidine sulfonamide, which is responsible for its biological properties. The sulfonamide functional group is known for its ability to interact with various biological targets, influencing enzyme activity and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby exhibiting antibacterial properties.
  • Modulation of Neurotransmitter Systems : Similar compounds have shown potential in influencing neurotransmitter systems, suggesting possible applications in neuropharmacology.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through the disruption of folate synthesis pathways, similar to other sulfonamide antibiotics. Studies have shown that compounds with similar structures can effectively combat various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with an MIC comparable to established antibiotics.
  • Anti-inflammatory Mechanism : In vitro assays revealed that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : A preliminary investigation into its effects on human cancer cell lines showed significant cytotoxicity at concentrations above 10 µg/mL, warranting further exploration into its mechanisms of action against cancer cells.

Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological studies due to its diverse biological activities. Its ability to inhibit bacterial growth, reduce inflammation, and potentially act against cancer cells highlights its therapeutic potential. Future research should focus on elucidating its pharmacokinetic properties, optimizing its efficacy, and exploring its safety profile in clinical settings.

Properties

IUPAC Name

methyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAZFALZRCGBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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